![molecular formula C17H17N3O2S B2361580 3-[(3,4-二甲氧基苯基)甲基]-4-苯基-1H-1,2,4-三唑-5-硫酮 CAS No. 331269-06-8](/img/structure/B2361580.png)
3-[(3,4-二甲氧基苯基)甲基]-4-苯基-1H-1,2,4-三唑-5-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-Dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a thione group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
Compounds with a triazole ring, like “3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione”, often exhibit diverse biological activities. They may interact with various enzymes or receptors in the body, depending on their specific structure and functional groups .
Mode of Action
The interaction of the compound with its target could involve various types of chemical bonding, such as hydrogen bonding, hydrophobic interactions, or ionic interactions. The specific mode of action would depend on the exact nature of the target and the structure of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its target. For example, if it interacts with an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and stability could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. It could potentially alter cellular processes, induce or inhibit the expression of certain genes, or affect the function of specific proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, if the compound is unstable in acidic environments, it might be less effective in the stomach .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-phenyl-1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or the thione group can lead to the formation of corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: A related compound with similar aromatic substitution but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another compound with the same aromatic core but different substituents.
3,4-Dimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
Uniqueness
3-[(3,4-Dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is unique due to the presence of the triazole ring and the thione group, which confer distinct chemical reactivity and biological activity compared to other similar compounds
属性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-9-8-12(10-15(14)22-2)11-16-18-19-17(23)20(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDNPRLQAKKQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
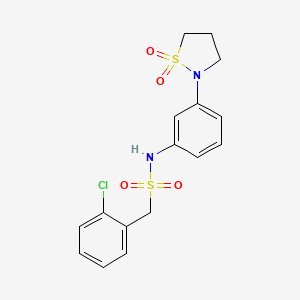
![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)
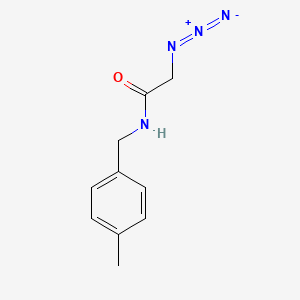
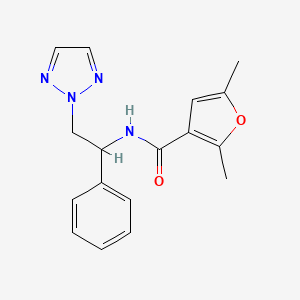
![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)
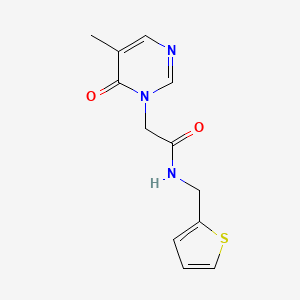
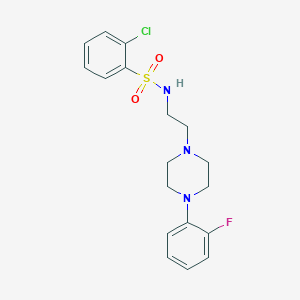

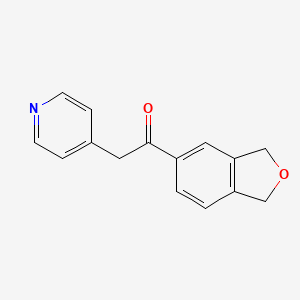
![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)
![3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2361515.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2361516.png)
![N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2361518.png)
![(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2361520.png)
